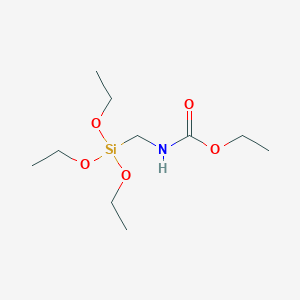
Ethyl ((triethoxysilyl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ((triethoxysilyl)methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of both ethyl and triethoxysilyl groups attached to a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((triethoxysilyl)methyl)carbamate typically involves the reaction of ethyl carbamate with a triethoxysilyl-containing reagent. One common method is the reaction of ethyl carbamate with triethoxysilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl ((triethoxysilyl)methyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are important in the formation of silicate materials.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalyzed by acids or bases, often under controlled humidity conditions.
Substitution: Various nucleophiles such as amines or alcohols, typically under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane bonds, leading to polymeric silicate structures.
Substitution: Carbamate derivatives with different substituents.
科学研究应用
Ethyl ((triethoxysilyl)methyl)carbamate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicate materials and coatings. The triethoxysilyl group allows for the formation of strong siloxane bonds, which are useful in creating durable and stable materials.
Chemistry: Employed in the synthesis of various organosilicon compounds. Its unique structure allows for versatile chemical modifications.
Biology: Investigated for its potential use in drug delivery systems. The carbamate group can be hydrolyzed under physiological conditions, releasing active pharmaceutical ingredients.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of ethyl ((triethoxysilyl)methyl)carbamate involves the hydrolysis of the triethoxysilyl group to form silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of silicate materials and coatings. The carbamate group can also undergo hydrolysis, releasing ethanol and forming carbamic acid derivatives. These reactions are facilitated by the presence of water or moisture and can be catalyzed by acids or bases.
相似化合物的比较
Ethyl ((triethoxysilyl)methyl)carbamate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may have different reactivity and applications.
Propyl ((triethoxysilyl)methyl)carbamate: Contains a propyl group instead of an ethyl group. This compound may have different solubility and stability characteristics.
Butyl ((triethoxysilyl)methyl)carbamate:
This compound is unique due to its specific combination of ethyl and triethoxysilyl groups, which confer distinct chemical properties and versatility in various applications.
属性
CAS 编号 |
61630-35-1 |
|---|---|
分子式 |
C10H23NO5Si |
分子量 |
265.38 g/mol |
IUPAC 名称 |
ethyl N-(triethoxysilylmethyl)carbamate |
InChI |
InChI=1S/C10H23NO5Si/c1-5-13-10(12)11-9-17(14-6-2,15-7-3)16-8-4/h5-9H2,1-4H3,(H,11,12) |
InChI 键 |
HDQYVBBILCLZNT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC[Si](OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-](/img/structure/B11854347.png)






![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)
![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)


